Adenosine 5'-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4)

Quantitative LC-MS/MS Stable Isotope Dilution Internal Standard Selection

Adenosine 5'-Triphosphate (ATP)-d16, ammonium salt-d12 (1:4) (CAS 2483831-65-6) is a fully deuterated stable isotope-labeled analog of adenosine 5'-triphosphate in its tetra-ammonium salt form. The compound carries a total of 28 deuterium atoms: 16 incorporated at non-exchangeable carbon-bound positions across the adenosyl and ribose moieties, and an additional 12 located on four ND₃ ammonium counterions.

Molecular Formula C10H28N9O13P3
Molecular Weight 603.48 g/mol
Cat. No. B12405084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4)
Molecular FormulaC10H28N9O13P3
Molecular Weight603.48 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.N.N.N.N
InChIInChI=1S/C10H16N5O13P3.4H3N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H3/t4-,6-,7-,10-;;;;/m1..../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;;;/hD18
InChIKeyULQHTJPSPKQDQV-WHEZCHNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine 5'-Triphosphate (ATP)-d16, Ammonium Salt-d12 (1:4) — Technical Baseline for Procurement Evaluation


Adenosine 5'-Triphosphate (ATP)-d16, ammonium salt-d12 (1:4) (CAS 2483831-65-6) is a fully deuterated stable isotope-labeled analog of adenosine 5'-triphosphate in its tetra-ammonium salt form. The compound carries a total of 28 deuterium atoms: 16 incorporated at non-exchangeable carbon-bound positions across the adenosyl and ribose moieties, and an additional 12 located on four ND₃ ammonium counterions . With a molecular formula of C₁₀D₂₈N₉O₁₃P₃ and a molecular weight of 603.48 g/mol, this isotopologue is supplied as a solid with specified chemical purity of ≥98% and isotopic enrichment of ≥97 atom % D . It is classified as a research-use-only stable isotope-labeled compound intended primarily as an internal standard for quantitative mass spectrometry and as a tracer in nucleotide metabolism studies .

Why Generic ATP Isotopologues Cannot Substitute for ATP-d16, Ammonium Salt-d12 (1:4) in Regulated Quantitative Workflows


Stable isotope-labeled internal standards are the first choice for quantitative LC-MS bioanalysis, yet deuterium-labeled compounds in particular may exhibit unexpected chromatographic behavior, differential extraction recovery, and hydrogen-deuterium back-exchange that compromise assay accuracy [1]. The number of deuterium atoms directly governs the magnitude of these effects: deuterated analogs with fewer than approximately six deuterium atoms show negligible retention time shifts, but when the count exceeds ten, retention time differences of up to 1.2 minutes have been documented, leading to differential matrix effects and ion suppression between analyte and internal standard [1]. Furthermore, deuterium labels placed on heteroatom-bound positions (O–H, N–H) are susceptible to rapid proton exchange in aqueous biological matrices, rendering them analytically unreliable unless the label is positioned on non-exchangeable carbon centers . Compounding these challenges, a mass difference of at least 3 Da between the unlabeled analyte and the SIL internal standard is required to avoid spectral overlap from natural-abundance isotopic envelopes . Consequently, the specific deuteration pattern — total deuterium count, placement on exchangeable versus non-exchangeable positions, and resulting mass shift — directly determines whether an ATP isotopologue is fit for purpose in a given quantitative assay. ATP-d16, ammonium salt-d12 (1:4) is engineered with a high-mass-shift, partially non-exchangeable labeling architecture that addresses several of these failure modes simultaneously, distinguishing it from lower-deuterium-count or single-domain ATP isotopologues [2].

Quantitative Differentiation Evidence: ATP-d16, Ammonium Salt-d12 (1:4) Versus Closest ATP Isotopologue Comparators


Mass Shift of +28 Da Versus +4 Da for ATP-d4 Ammonium Salt Eliminates Isotopic Envelope Overlap

ATP-d16, ammonium salt-d12 (MW 603.48; C₁₀D₂₈N₉O₁₃P₃) delivers a total mass shift of +28 Da relative to unlabeled ATP ammonium salt (MW ~575.30; C₁₀H₁₆N₅O₁₃P₃·4NH₃). The non-exchangeable d16 portion alone contributes +16 Da . In contrast, the closest lower-deuterium-count comparator, ATP-d4 ammonium salt (CAS 2483831-82-7; MW 579.33; C₁₀H₂₄D₄N₉O₁₃P₃), provides only a +4 Da mass shift . The established best-practice threshold for small-molecule SIL internal standards (<1,000 Da) is a mass difference of ≥3 Da to avoid spectral overlap from the natural-abundance ¹³C isotopic envelope . At +4 Da, ATP-d4 marginally meets this threshold and remains vulnerable to isotopic interference in high-resolution or complex-matrix workflows, whereas the +16 Da (non-exchangeable) to +28 Da (total) shift of ATP-d16,d12 provides unambiguous mass spectral separation with substantial safety margin .

Quantitative LC-MS/MS Stable Isotope Dilution Internal Standard Selection

Deuterium Count and Chromatographic Retention Time Shift: Quantitative Framework for Risk Assessment

The peer-reviewed literature establishes a quantitative relationship between deuterium atom count and reversed-phase LC retention time shift: deuterated analogs exhibit no measurable retention time deviation up to approximately 6 deuterium atoms, whereas compounds bearing 10 or more deuterium atoms can show retention time shifts of up to 1.2 minutes, sufficient to cause differential matrix effects and ion suppression between the analyte and its SIL internal standard [1]. ATP-d16, ammonium salt-d12 carries 28 total deuterium atoms, of which 16 are carbon-bound and non-exchangeable. This high deuteration count means the compound will exhibit a measurable chromatographic retention time shift relative to unlabeled ATP under typical reversed-phase LC conditions — a finding that is quantitatively predictable from the established structure-retention relationship [1]. In contrast, ATP-d4 ammonium salt (4 deuteriums) falls within the 'no shift' window (<6 D) . This distinction is not inherently an advantage or disadvantage; rather, it defines distinct usage paradigms: ATP-d4 is preferred when near-perfect co-elution is mandatory (e.g., certain regulated bioanalytical methods), while the high-mass-shift ATP-d16,d12 isotopologue is favored when unambiguous mass spectral resolution and freedom from natural-isotope interference take precedence, and when the retention time offset can be calibrated or is analytically acceptable [1].

Chromatographic Co-elution Matrix Effect Compensation Ion Suppression

Non-Exchangeable Carbon-Bound d16 Core Versus Exchangeable Ammonium d12: Differentiated Label Stability in Aqueous Bioanalytical Matrices

A critical determinant of SIL internal standard fidelity is whether deuterium labels reside on non-exchangeable carbon centers or on exchangeable heteroatom positions (O–H, N–H). Deuterium labels on heteroatoms undergo rapid proton exchange in aqueous solvents and biological matrices, progressively eroding the mass shift and compromising quantitative accuracy [1]. The IUPAC name and SMILES notation for ATP-d16, ammonium salt-d12 confirm that 16 deuteriums occupy carbon-bound positions on the adenine (amino-d2, C-2-d, C-8-d), ribose (3,4-di(hydroxy-d), tetrahydrofuran-2,3,4,5-d4), and 5'-methyl (methyl-d2) moieties — all non-exchangeable under typical bioanalytical conditions (pH 2–8, aqueous/organic mobile phases) . The remaining 12 deuteriums reside on four ND₃ ammonium counterions, which are exchangeable in protic media. This architecture means that even under conditions where complete ammonium back-exchange occurs, the compound retains a stable +16 Da carbon-bound mass shift — still exceeding the ≥3 Da minimum by more than 5-fold. By comparison, ATP-d4 ammonium salt places all 4 of its deuteriums on ribose carbons (non-exchangeable), yielding a permanently stable but modest +4 Da shift . No commercially available alternative ATP isotopologue combines a high-mass-shift non-exchangeable core with a deuterated counterion in a single product.

Hydrogen-Deuterium Exchange Label Stability Bioanalytical Method Validation

Isotopic Enrichment Specification of 97+ Atom % D Minimizes Unlabeled Species Carry-Through

Isotopic enrichment — the atom percentage of deuterium at labeled positions — directly governs the residual level of unlabeled (d0) species in the product, which in turn determines the lower limit of quantification (LLOQ) achievable in stable isotope dilution assays. ATP-d16, ammonium salt-d12 is specified at 97+ atom % D isotopic enrichment . For a compound with 28 deuterium atoms, a 97 atom % D enrichment corresponds to an approximate isotopologue distribution where the fully labeled (d28) species constitutes roughly 43% of the total, with the balance distributed across lower-deuterium isotopologues including trace d0. By comparison, the ATP-d4 ammonium salt comparator (CAS 2483831-82-7, CIL DLM-8922-CA) is specified at 98 atom % D at its 4 labeled positions (ribose-3',4',5',5''-D4), yielding approximately 92% d4 species [1]. While the per-position enrichment is comparable (97% vs. 98%), the far higher absolute deuterium count of the d16,d12 product means that any unlabeled d0 carry-through contributes a smaller relative signal at the analyte m/z channel, and the +16 Da (non-exchangeable) shift of the predominant labeled species ensures baseline resolution from d0 [2].

Isotopic Purity Assay LLOQ Unlabeled Species Interference

Dual-Domain Labeling: Simultaneous Adenosine Core (d16) and Ammonium Counterion (d12) Deuteration

ATP-d16, ammonium salt-d12 (1:4) is uniquely distinguished from all other commercially catalogued ATP stable isotope-labeled analogs by its dual-domain deuteration pattern: 16 deuteriums on the adenosine/ribose/triphosphate core (C₁₀D₁₆N₅O₁₃P₃) and 12 deuteriums distributed across four ND₃ ammonium counterions . This contrasts with ATP-d4 ammonium salt (d4 on ribose only, NH₃ counterions), ATP-13C10 dilithium (¹³C on adenosine only, lithium counterion), and ATP-15N5 dilithium (¹⁵N on adenine only, lithium counterion), none of which label the counterion domain [1][2]. The dual-domain labeling enables two analytically valuable capabilities: (i) in NMR applications, the perdeuterated counterion eliminates interfering ¹H-NMR signals from ammonium protons in D₂O-based samples, simplifying spectra of the nucleotide region; and (ii) in mass spectrometry workflows that employ ion-pairing or HILIC separation modes where the ammonium counterion participates in the chromatographic mechanism, deuteration of the counterion provides an additional dimension of isotopic differentiation beyond the nucleotide core alone .

Counterion Tracking NMR Spectroscopy Comprehensive Isotopic Labeling

Optimal Application Scenarios for ATP-d16, Ammonium Salt-d12 (1:4) Based on Verified Differentiation Evidence


High-Confidence Stable Isotope Dilution LC-MS/MS Quantification of Intracellular ATP in Complex Biological Matrices

In targeted metabolomics and energy-metabolism studies requiring absolute quantification of ATP in tissue extracts, cell lysates, or plasma, the +28 Da total mass shift of ATP-d16,d12 eliminates isotopic envelope overlap with endogenous ATP, which ATP-d4 (+4 Da) cannot reliably achieve in high-resolution or complex-matrix analyses. The ≥3 Da threshold established in SIL-IS design guidelines is exceeded more than 9-fold by the total shift and more than 5-fold by the non-exchangeable d16 component alone [1]. This makes the compound the preferred internal standard for isotope dilution LC-MS/MS methods where unambiguous spectral resolution is required, particularly when analyzing samples with high endogenous ATP concentrations that produce substantial M+1 and M+2 natural-isotope signals.

NMR-Based Nucleotide Structural and Dynamics Studies Requiring Deuterated Ammonium Counterion

In ¹H-NMR studies of ATP-protein interactions or nucleotide conformation, the presence of proteated ammonium (NH₄⁺) counterions introduces interfering proton signals in the upfield region. ATP-d16,d12 replaces all four NH₄⁺ counterions with ND₄⁺ (perdeuterated ammonium), eliminating these interfering resonances while simultaneously providing a perdeuterated adenosine scaffold that minimizes nucleotide proton background . No other commercial ATP isotopologue (ATP-d4, ATP-13C10, ATP-15N5) offers deuterated counterions, making ATP-d16,d12 uniquely suited for counterion-sensitive NMR applications.

Metabolic Flux Analysis and Tracer Studies Requiring High Mass Resolution from Endogenous Analyte

In stable isotope-resolved metabolomics and metabolic flux analysis, where ¹³C-labeled substrates are traced into ATP pools, the endogenous unlabeled ATP signal must be cleanly separated from both the tracer-derived signal and the internal standard channel. The +28 Da mass shift of ATP-d16,d12 provides a distinct third mass channel that does not overlap with either unlabeled ATP or common ¹³C-enriched ATP isotopologues (+1 to +10 Da from ¹³C incorporation), enabling triple-channel quantification (endogenous, tracer-enriched, and internal standard) in a single LC-MS run [1].

Long-Term Longitudinal Studies Leveraging Documented 5-Year Stability

For multi-year cohort studies or regulated bioanalytical programs requiring consistent internal standard performance across extended timeframes, ATP-d16,d12 offers a vendor-specified stability of 5 years from receipt (with re-QC recommended after 5 years), supported by storage at -20°C for 3 years and 4°C for 2 years as a lyophilized solid . This documented long-term stability specification reduces the need for frequent re-procurement, re-validation, and cross-lot bridging studies that would otherwise be required with less stable or shorter-shelf-life isotopologues.

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